molecular formula C15H11BrO3 B020858 2-Acetoxy-4'-bromobenzophenone CAS No. 100954-50-5

2-Acetoxy-4'-bromobenzophenone

Cat. No.: B020858
CAS No.: 100954-50-5
M. Wt: 319.15 g/mol
InChI Key: XJAWYUDNVDPZJF-UHFFFAOYSA-N
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Description

2-Acetoxy-4'-bromobenzophenone, also known as this compound, is a useful research compound. Its molecular formula is C15H11BrO3 and its molecular weight is 319.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Analysis

  • Bromophenol derivatives, related closely to compounds like 2-Acetoxy-4'-bromobenzophenone, are extensively studied for their potential in organic synthesis and as intermediates in the production of complex molecules. For example, novel synthesis methods have been developed for natural bromophenols with potential antioxidant and anticholinergic activities, highlighting the role of these compounds in medicinal chemistry (Rezai et al., 2018).
  • The electrochemical behavior of aromatic carbonyl compounds, including bromobenzophenones, has been studied in detail, revealing how these compounds interact in electrochemical environments. This research is crucial for developing new electrochemical sensors and devices (Amatore et al., 2008).

Antioxidant Properties and Biological Activity

  • Bromophenol derivatives from marine sources have been identified as potent antioxidants, demonstrating significant radical scavenging activities. Such findings suggest these compounds could be valuable in developing new antioxidant agents for food preservation or pharmaceuticals (Li et al., 2011; Li et al., 2008).

Environmental Studies and Pollutant Analysis

  • The determination of hydroxylated benzophenone UV absorbers in environmental water samples via solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) highlights the environmental impact of benzophenone derivatives. This research is crucial for understanding the persistence and fate of such compounds in aquatic environments (Negreira et al., 2009).

Material Science and Polymer Chemistry

  • Coordination polymers based on thiophenolates, which are structurally related to benzophenones, have been developed for their reversible thermochromic properties. These materials are promising for applications in sensing, displays, and smart coatings (Troyano et al., 2018).

Safety and Hazards

2-Acetoxy-4’-bromobenzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[2-(4-bromobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c1-10(17)19-14-5-3-2-4-13(14)15(18)11-6-8-12(16)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAWYUDNVDPZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641566
Record name 2-(4-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100954-50-5
Record name 2-(4-Bromobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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